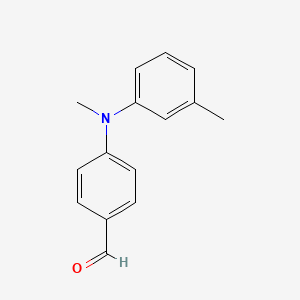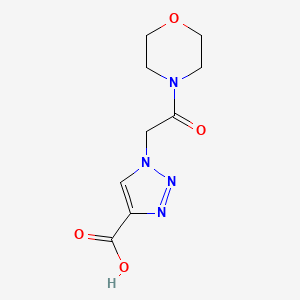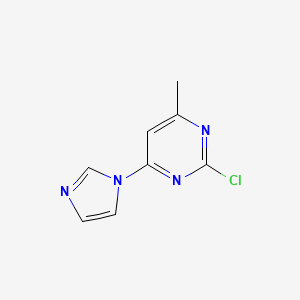
2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine
概要
説明
2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is a key component in various functional molecules used in everyday applications .
Synthesis Analysis
Imidazole, a key component of this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom and an imidazole ring . The structure is small but has a unique chemical complexity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles has been well studied in the past decade because of its importance as a bioactive scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine include a density of 1.5±0.1 g/cm3, boiling point of 411.0±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Antimicrobial Applications
The compound “2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine” has been evaluated for its antimicrobial potential against various bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The evaluation method used is the serial broth dilution method, with ampicillin serving as a standard for comparison .
Synthesis of Functional Molecules
Imidazole derivatives are key components in functional molecules used in everyday applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles .
Larvicidal Activities
Novel imidazole molecules, which include derivatives of “2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine”, have been evaluated for their larvicidal activities. This evaluation is crucial for developing new methods to control mosquito populations and prevent the spread of diseases they may carry .
Catalyst in Chemical Synthesis
The compound has been used in the synthesis of imidazole derivatives using a Cu (II) catalyst. The Cu (phen)Cl2 catalyst, in particular, was found to be more effective than other methods, indicating the compound’s role in enhancing catalytic efficiency .
Safety and Hazards
将来の方向性
Imidazole-based compounds have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of new synthesis methods and the exploration of the biological activities of these compounds.
作用機序
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the biological context.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the reported activities of imidazole derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or organisms .
特性
IUPAC Name |
2-chloro-4-imidazol-1-yl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-7(12-8(9)11-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVNYIDXALXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




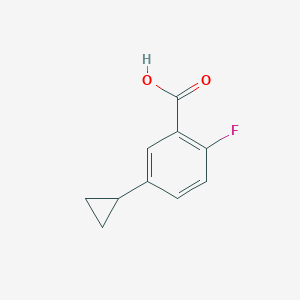
![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
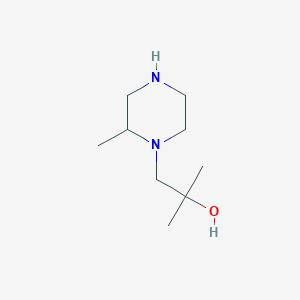




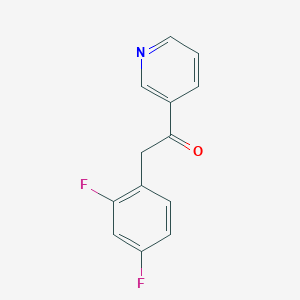
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)

